1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole
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Overview
Description
1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole is a synthetic organic compound with a complex structure. It belongs to the class of sulfonyl imidazoles, which are known for their diverse biological activities. This compound is characterized by the presence of a nitro group, an ethoxy group, and an isopropyl group attached to a phenyl ring, which is further connected to a sulfonyl group and an imidazole ring. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound.
Scientific Research Applications
1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-ethoxy-5-isopropyl-4-methylbenzenesulfonyl chloride and 2-methyl-5-nitroimidazole.
Formation of Sulfonyl Imidazole: The sulfonyl chloride is reacted with 2-methyl-5-nitroimidazole in the presence of a base such as triethylamine. This step involves nucleophilic substitution, where the imidazole nitrogen attacks the sulfonyl chloride, forming the sulfonyl imidazole intermediate.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.
Automated Systems: Employing automated systems for precise control of reaction conditions such as temperature, pressure, and pH.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Oxidation: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The sulfonyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Nucleophiles: Amines, thiols.
Major Products
Reduction: Formation of 1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-2-methyl-5-amino-1H-imidazole.
Oxidation: Formation of 1-((2-carboxy-5-isopropyl-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole.
Substitution: Formation of various substituted imidazoles depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole involves:
Molecular Targets: The compound may target specific enzymes or receptors in biological systems, leading to inhibition or activation of these targets.
Pathways Involved: It can interfere with metabolic pathways, such as those involved in microbial cell wall synthesis or inflammatory response pathways in human cells.
Binding Interactions: The sulfonyl and nitro groups can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-4-methylpiperazine: Similar structure but with a piperazine ring instead of an imidazole ring.
1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-2-methyl-4-nitro-1H-imidazole: Similar structure but with a nitro group at a different position on the imidazole ring.
Uniqueness
1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its combination of a sulfonyl group with a nitro-substituted imidazole ring is particularly rare and valuable in medicinal chemistry for the development of new therapeutic agents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(2-ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-2-methyl-5-nitroimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S/c1-6-24-14-7-11(4)13(10(2)3)8-15(14)25(22,23)18-12(5)17-9-16(18)19(20)21/h7-10H,6H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKKQBWPBFIKMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2C(=NC=C2[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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